2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
CAS No.:
Cat. No.: VC14813530
Molecular Formula: C17H16ClFN4O
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClFN4O |
|---|---|
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
| Standard InChI | InChI=1S/C17H16ClFN4O/c18-13-5-3-6-14(19)12(13)11-17(24)20-9-4-8-16-22-21-15-7-1-2-10-23(15)16/h1-3,5-7,10H,4,8-9,11H2,(H,20,24) |
| Standard InChI Key | WHFZBTHTJULPJP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CCCNC(=O)CC3=C(C=CC=C3Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₁₇H₁₆ClFN₄O, reflects a hybrid structure combining aromatic and heterocyclic motifs. The 2-(2-chloro-6-fluorophenyl) group provides electron-withdrawing characteristics, while the triazolo[4,3-a]pyridine moiety introduces nitrogen-rich heteroaromaticity. A three-carbon propyl chain bridges these domains, enabling conformational flexibility critical for target engagement.
Stereoelectronic Features
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Chloro-Fluorophenyl Group: The ortho-chloro and para-fluoro substituents create a dipole moment (μ = 1.8 D) that enhances lipid solubility and membrane permeability.
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Triazolo-Pyridine System: The fused triazole-pyridine ring exhibits planar geometry, favoring π-π stacking interactions with aromatic residues in enzyme active sites .
Physicochemical Profile
Key properties derived from experimental and computational analyses include:
| Property | Value | Methodology |
|---|---|---|
| Molecular Weight | 346.8 g/mol | Mass spectrometry |
| LogP (Octanol-Water) | 2.9 ± 0.3 | HPLC retention analysis |
| Aqueous Solubility | 12.4 μg/mL (pH 7.4) | Shake-flask method |
| pKa | 4.2 (amide), 8.7 (triazole) | Potentiometric titration |
These parameters suggest moderate hydrophobicity, suitable for blood-brain barrier penetration, and pH-dependent ionization behavior influencing pharmacokinetics.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs a convergent strategy, coupling separately prepared phenylacetamide and triazolo-pyridine precursors.
Phenylacetamide Synthesis
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Friedel-Crafts Acylation: 2-Chloro-6-fluorobenzene undergoes acetylation using chloroacetyl chloride in the presence of AlCl₃, yielding 2-(2-chloro-6-fluorophenyl)acetyl chloride.
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Amide Formation: Reaction with 3-aminopropyl-[1, triazolo[4,3-a]pyridine in dichloromethane (DCM) under Schlenk conditions produces the target acetamide.
Triazolo-Pyridine Preparation
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Cyclocondensation: Pyridine-2-amine reacts with hydrazine hydrate at 120°C to form 3-aminopyrazolo[4,3-a]pyridine, followed by oxidative cyclization with lead tetraacetate to generate the triazolo-pyridine core .
Optimization Challenges
Key hurdles include:
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Regioselectivity: Ensuring exclusive formation of the [4,3-a] triazolo isomer requires stringent temperature control (ΔT < ±5°C).
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Purification: Silica gel chromatography (EtOAc/hexane, 3:7) resolves diastereomers arising from the propyl linker’s rotational freedom.
Biological Activity and Mechanism
Enzymatic Inhibition
Comparative studies with structural analogs (e.g., compound 22i in ) suggest potent inhibition of tyrosine kinases, particularly c-Met (IC₅₀ ≈ 48 nM) . Molecular docking reveals:
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Binding Mode: The chloro-fluorophenyl group occupies a hydrophobic pocket near the ATP-binding site, while the triazolo-pyridine forms hydrogen bonds with hinge region residues (Met1160, Asp1222) .
Antiproliferative Effects
In vitro assays against A549 (lung) and MCF-7 (breast) cancer cells demonstrate dose-dependent growth inhibition:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 | 0.83 ± 0.07 | G2/M cell cycle arrest |
| MCF-7 | 0.15 ± 0.08 | Caspase-3 activation |
Annexin V/PI staining confirms apoptosis induction at 10 μM .
Pharmacological Profiling
ADMET Properties
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Absorption: Caco-2 permeability assay (Papp = 8.7 × 10⁻⁶ cm/s) indicates moderate oral bioavailability.
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Metabolism: CYP3A4-mediated N-dealkylation generates a primary amine metabolite (t₁/₂ = 2.3 h).
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Toxicity: Ames test negative up to 1 mM; hepatotoxicity observed in HepG2 cells at IC₅₀ = 32 μM.
In Vivo Efficacy
Preliminary xenograft studies in BALB/c mice (MCF-7 tumors) show 58% tumor volume reduction at 50 mg/kg/day (oral) versus controls (p < 0.01) .
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